Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride
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Overview
Description
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a phenylalanine moiety linked to an acridine group, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride typically involves the reaction of phenylalanine with an acridine derivative under specific conditions. The process may include steps such as:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Coupling Reaction: Formation of the final product by coupling the amino group with phenylalanine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reactants and catalysts.
Continuous Flow Processing: Continuous addition of reactants in a controlled manner to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of acridine oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in chemical analysis.
Biology: Employed in studies of enzyme activity and protein interactions.
Medicine: Investigated for its potential as an antineoplastic agent and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. This property makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Phenylalanine, 4-(9-acridinylamino)-, monohydrochloride can be compared with other similar compounds such as:
Phenylalanine mustard: Another phenylalanine derivative with antineoplastic properties.
Adriamycin: An anthracycline antibiotic with similar DNA intercalating properties.
Actinomycin D: A compound that also intercalates into DNA and inhibits transcription.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of phenylalanine and acridine, resulting in a compound with distinct biological and chemical activities.
Properties
CAS No. |
64895-15-4 |
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Molecular Formula |
C22H20ClN3O2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
(2S)-3-[4-(acridin-9-ylamino)phenyl]-2-aminopropanoic acid;hydrochloride |
InChI |
InChI=1S/C22H19N3O2.ClH/c23-18(22(26)27)13-14-9-11-15(12-10-14)24-21-16-5-1-3-7-19(16)25-20-8-4-2-6-17(20)21;/h1-12,18H,13,23H2,(H,24,25)(H,26,27);1H/t18-;/m0./s1 |
InChI Key |
ITWZATCCNIBXCG-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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